6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one
Overview
Description
“6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one” is a chemical compound with the molecular formula C10H5F3INO and a molecular weight of 339.05 . It is used for proteomics research applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate .Scientific Research Applications
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Synthesis and Styrene Copolymerization of Novel Fluoro-Iodo, Trifluoromethyl, and Trifluoromethoxy Ring-Substituted Isobutyl Phenylcyanoacrylates
- Method : The compounds were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate. They were then copolymerized with styrene in solution with radical initiation (ABCN) at 70°C .
- Results : The compositions of the copolymers were calculated from nitrogen analysis .
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New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity
- Method : The compounds were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions .
- Results : The compounds were characterized by FT-IR, MS, 1H NMR and 13C NMR spectroscopy and single-ray crystal diffractometry. Their antimicrobial activity against S. epidermidis, K. pneumonie and C. parapsilosis was tested in vitro .
-
Synthesis and Styrene Copolymerization of Novel Fluoro-Iodo, Trifluoromethyl, and Trifluoromethoxy Ring-Substituted Isobutyl Phenylcyanoacrylates
- Method : The compounds were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate. They were then copolymerized with styrene in solution with radical initiation (ABCN) at 70°C .
- Results : The compositions of the copolymers were calculated from nitrogen analysis .
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity
- Method : The compounds were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions .
- Results : The compounds were characterized by FT-IR, MS, 1H NMR and 13C NMR spectroscopy and single-ray crystal diffractometry. Their antimicrobial activity against S. epidermidis, K. pneumonie and C. parapsilosis was tested in vitro .
-
Synthesis and Styrene Copolymerization of Novel Fluoro-Iodo, Trifluoromethyl, and Trifluoromethoxy Ring-Substituted Isobutyl Phenylcyanoacrylates
- Method : The compounds were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate. They were then copolymerized with styrene in solution with radical initiation (ABCN) at 70°C .
- Results : The compositions of the copolymers were calculated from nitrogen analysis .
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity
- Method : The compounds were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions .
- Results : The compounds were characterized by FT-IR, MS, 1H NMR and 13C NMR spectroscopy and single-ray crystal diffractometry. Their antimicrobial activity against S. epidermidis, K. pneumonie and C. parapsilosis was tested in vitro .
properties
IUPAC Name |
6-iodo-2-(trifluoromethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)9-4-8(16)6-3-5(14)1-2-7(6)15-9/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVPAKBHXXRIEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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